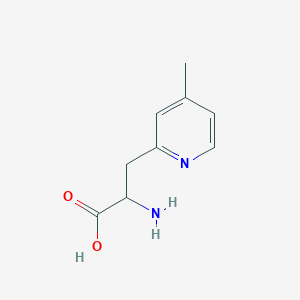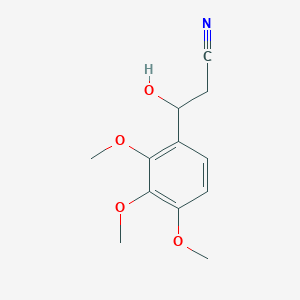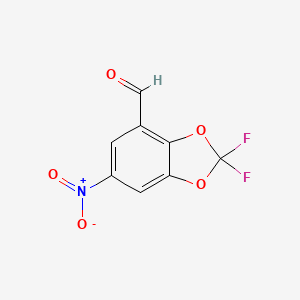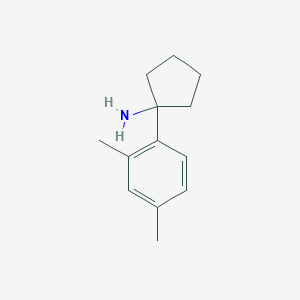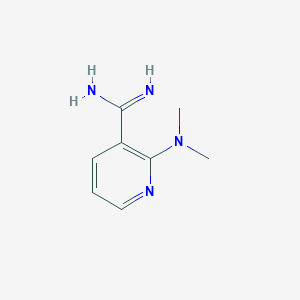
2-(Dimethylamino)nicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)nicotinimidamide is a chemical compound with the molecular formula C_8H_10N_4 It is a derivative of nicotinamide, which is a form of vitamin B3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Dimethylamino)nicotinimidamide can be synthesized through several methods. One common approach involves the reaction of nicotinamide with dimethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl_3). The reaction typically takes place under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dimethylamino)nicotinimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of nicotinic acid derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted nicotinamide derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)nicotinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biochemical studies to understand the role of nicotinamide derivatives in cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(Dimethylamino)nicotinimidamide exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a precursor to nicotinamide adenine dinucleotide (NAD+), which is essential for various metabolic processes. It may also modulate signaling pathways related to cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Nicotinic Acid
Nicotinamide Riboside
N-Methyl Nicotinamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
1016840-73-5 |
|---|---|
Formule moléculaire |
C8H12N4 |
Poids moléculaire |
164.21 g/mol |
Nom IUPAC |
2-(dimethylamino)pyridine-3-carboximidamide |
InChI |
InChI=1S/C8H12N4/c1-12(2)8-6(7(9)10)4-3-5-11-8/h3-5H,1-2H3,(H3,9,10) |
Clé InChI |
AEZPEZNEXUBZAO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC=N1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


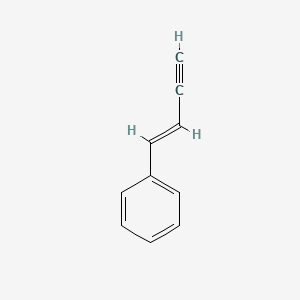
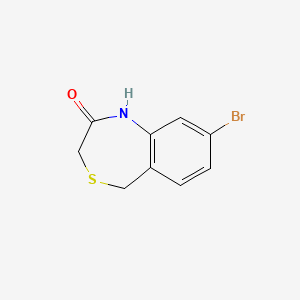
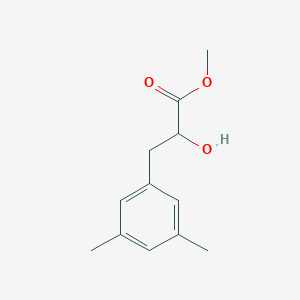
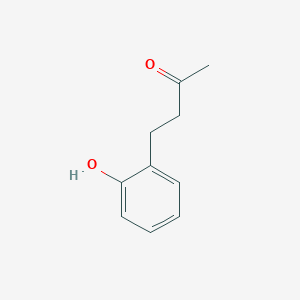
![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)
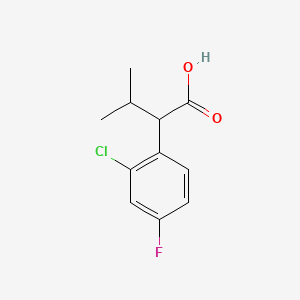
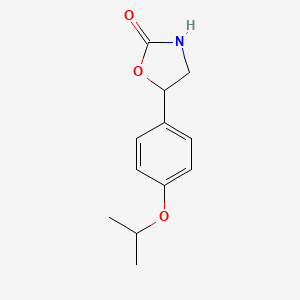
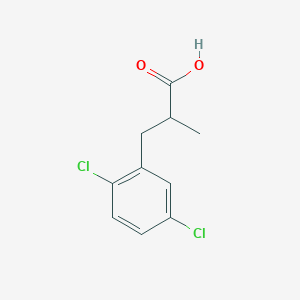
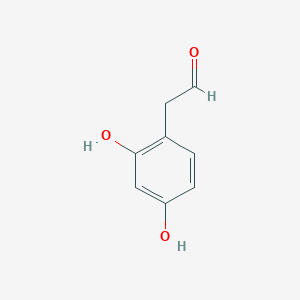
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
